Litoxetine
Overview
Description
Litoxetine, also known by its developmental code names SL 81-0385 and IXA-001, is an antidepressant that was under clinical development for the treatment of depression in the early 1990s but was never marketed . It acts as a potent serotonin reuptake inhibitor (Ki for SERT = 7 nM) and a modest 5-HT3 receptor antagonist (Ki = 315 nM) .
Molecular Structure Analysis
Litoxetine has a molecular formula of C16H19NO and an average mass of 241.328 Da . It contains a total of 39 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Litoxetine has a density of 1.1±0.1 g/cm3, a boiling point of 387.1±35.0 °C at 760 mmHg, and a flash point of 159.2±15.4 °C . It has a molar refractivity of 75.4±0.4 cm3, a polar surface area of 21 Å2, and a molar volume of 218.2±5.0 cm3 .Scientific Research Applications
Modulation of Serotonin Reuptake
Litoxetine, characterized as a highly selective serotonin reuptake inhibitor and a multifunctional serotonin agonist antagonist, has been investigated for its therapeutic potential in treating mixed urinary incontinence (MUI) in women. Studies have highlighted Litoxetine's effects on bladder and urethral functions in animal models, emphasizing its role in modulating the reflexes of continence/micturition through serotonin pathways (Méen et al., 2017).
Comparative Efficacy with Other SSRIs
Research comparing Litoxetine with other selective serotonin reuptake inhibitors (SSRIs) like fluoxetine has revealed distinct mechanistic actions on serotonin pathways. While fluoxetine's role in restoring plasticity in the adult visual system and its anti-inflammatory, antiapoptotic, and antioxidant activity in the central nervous system have been documented, Litoxetine's specific action mechanisms and therapeutic applications offer a unique perspective on serotonin modulation (Vetencourt et al., 2008; Caiaffo et al., 2016).
properties
IUPAC Name |
4-(naphthalen-2-ylmethoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDYOLPMGIWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235828 | |
Record name | Litoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Litoxetine | |
CAS RN |
86811-09-8 | |
Record name | Litoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86811-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Litoxetine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Litoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15038 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Litoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LITOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9980ST005G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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